DXC2E2ID76

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du UK-333747 implique plusieurs étapes, commençant par la préparation du noyau quinoxalinedione. La voie de synthèse comprend généralement :

Formation du noyau quinoxalinedione : Cela implique la réaction de dérivés d’aniline appropriés avec du glyoxal ou ses équivalents en conditions acides pour former le cycle quinoxaline.

Introduction d’atomes de chlore : La chloration du cycle quinoxaline est réalisée à l’aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.

Attachement du cycle triazole : Le cycle triazole est introduit par une réaction de cyclisation impliquant des dérivés d’hydrazine et des aldéhydes ou cétones appropriés.

Addition du groupe méthoxyméthyle : Le groupe méthoxyméthyle est ajouté par une réaction de substitution nucléophile utilisant du chlorure de méthoxyméthyle en présence d’une base.

Les méthodes de production industrielle du UK-333747 impliqueraient probablement l’optimisation de ces étapes de synthèse afin d’assurer un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

Le UK-333747 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés de quinoxaline avec des états d’oxydation plus élevés.

Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium, ce qui conduit à la formation de dérivés de quinoxaline réduits.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des atomes de chlore, où des nucléophiles tels que des amines ou des thiols remplacent les atomes de chlore, formant de nouveaux dérivés.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des conditions acides ou basiques, des solvants appropriés (par exemple, le dichlorométhane, l’éthanol) et des catalyseurs (par exemple, le palladium sur charbon pour les réactions d’hydrogénation).

Applications De Recherche Scientifique

Le UK-333747 a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment les troubles neurologiques et le cancer.

Mécanisme D'action

Le mécanisme d’action du UK-333747 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et certains récepteurs, ce qui conduit à la modulation des processus cellulaires. Par exemple, il peut inhiber les kinases impliquées dans les voies de signalisation cellulaire, affectant ainsi la prolifération et la survie des cellules. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du contexte d’utilisation .

Comparaison Avec Des Composés Similaires

Le UK-333747 peut être comparé à d’autres composés similaires, tels que :

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione : Ce composé partage le noyau quinoxalinedione mais ne possède pas les groupes triazole et méthoxyméthyle, ce qui se traduit par des propriétés chimiques et biologiques différentes.

Dérivés de 5-(méthoxyméthyle)-4H-1,2,4-triazole : Ces composés partagent le cycle triazole mais diffèrent par le motif de substitution sur le cycle quinoxaline, ce qui conduit à des variations dans leur réactivité et leurs activités biologiques.

Le caractère unique du UK-333747 réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles.

Activité Biologique

DXC2E2ID76 is a compound that has garnered attention in the field of cancer research due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis and Structure

This compound is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. The compound incorporates a disaccharide moiety that enhances its biological activity. Research indicates that the carbohydrate structure significantly influences the compound's efficacy against cancer cells.

Anticancer Efficacy

A pivotal study investigated the cytotoxic effects of this compound on various cancer cell lines, including leukemia K562 and colon cancer SW620 cells. The findings revealed:

- Higher Cytotoxicity : Compounds with terminal 2,6-dideoxy sugars exhibited 30- to 60-fold greater anticancer activity compared to those with 2-deoxy or 6-deoxy sugars .

- Linkage Impact : Compounds with an alpha-linkage between sugar units demonstrated a 35-fold increase in anticancer activity compared to their beta-linked counterparts .

These results underscore the importance of sugar moieties in enhancing the anticancer properties of this compound.

The mechanism through which this compound exerts its effects involves targeting topoisomerase II (topo II), an essential enzyme for DNA replication and repair:

- Topo II Poisoning : The compound was shown to form covalent complexes with topo II, leading to genomic DNA damage. This was particularly pronounced in compounds with an alpha-configuration of terminal sugars .

- In Vivo Complex Formation : The ability of this compound to produce more covalent topo-DNA complexes correlates with its enhanced anticancer activity, indicating a direct interaction with the enzyme's function .

Data Summary

| Compound | Sugar Configuration | Cytotoxicity (fold increase) | Topo II Interaction |

|---|---|---|---|

| This compound | 2,6-Dideoxy (alpha) | 30-60 | High |

| Other Derivatives | 2-Deoxy/6-Deoxy | Lower | Moderate |

| Beta-linked Derivatives | Beta-linkage | Significantly lower than alpha | Lower |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Leukemia Treatment : In vitro studies demonstrated significant reductions in cell viability in K562 leukemia cells treated with this compound, suggesting its potential as a therapeutic agent in leukemia management.

- Colon Cancer Models : Similar studies on SW620 colon cancer cells indicated that this compound could effectively induce apoptosis and inhibit cell proliferation, supporting its use in colon cancer therapies.

- Comparative Studies with Other Compounds : Research comparing this compound with traditional chemotherapy agents revealed that it may offer improved efficacy due to its unique mechanism involving topo II targeting.

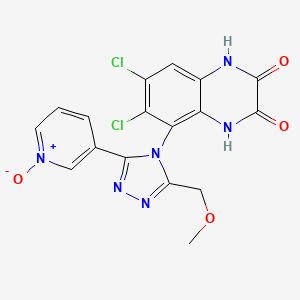

Propriétés

Numéro CAS |

212710-78-6 |

|---|---|

Formule moléculaire |

C17H12Cl2N6O4 |

Poids moléculaire |

435.2 g/mol |

Nom IUPAC |

6,7-dichloro-5-[3-(methoxymethyl)-5-(1-oxidopyridin-1-ium-3-yl)-1,2,4-triazol-4-yl]-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C17H12Cl2N6O4/c1-29-7-11-22-23-15(8-3-2-4-24(28)6-8)25(11)14-12(19)9(18)5-10-13(14)21-17(27)16(26)20-10/h2-6H,7H2,1H3,(H,20,26)(H,21,27) |

Clé InChI |

IEMAQDHGZOPMNI-UHFFFAOYSA-N |

SMILES |

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |

SMILES canonique |

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

UK-333747, UK 333747, UK333747 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.